アクラルビシン塩酸塩

概要

説明

アクラルビシン塩酸塩は、1975年にストレプトマイセス・ガリラエウス菌から初めて単離されました 。この化合物は、癌細胞の増殖を阻害する能力で知られており、貴重な化学療法剤となっています .

2. 製法

合成経路と反応条件: アクラルビシン塩酸塩は、一連の複雑な化学反応によって合成されます。最初のステップは、アクラシノマイシンを生成するために、ストレプトマイセス・ガリラエウスを発酵させることです。 次に、クロマトグラフィーなどの抽出と精製工程が行われます .

工業的生産方法: 工業的な設定では、アクラルビシン塩酸塩の生産は、ストレプトマイセス・ガリラエウスの大規模な発酵によって行われます。 次に、発酵ブロスを抽出および精製して、目的の化合物を分離します .

科学的研究の応用

Aclarubicin hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the mechanisms of anthracycline antibiotics.

Biology: It is used to study the effects of anthracycline antibiotics on cellular processes.

Industry: It is used in the production of other anthracycline antibiotics.

作用機序

アクラルビシン塩酸塩は、DNA複製に関与する酵素であるトポイソメラーゼIIの活性を阻害することによって作用します。この阻害により、DNAの切断が蓄積し、最終的に細胞死につながります。 さらに、アクラルビシン塩酸塩は活性酸素種を生成し、これが細胞毒性効果にさらに寄与します .

類似の化合物:

ドキソルビシン: 癌治療に使用されるもう1つのアントラサイクリン系抗生物質です。

ダウノルビシン: ドキソルビシンと同様に、白血病の治療に使用されます。

エピルビシン: ドキソルビシン誘導体で、同様の作用機序を持ちます.

独自性: アクラルビシン塩酸塩は、トポイソメラーゼIとIIの両方を阻害する能力において独自性を持っています。一方、他のアントラサイクリンは主にトポイソメラーゼIIを標的にします。 この二重阻害は、特定の癌治療における効果の向上に寄与する可能性があります .

生化学分析

Biochemical Properties

Aclarubicin Hydrochloride interacts with various enzymes and proteins in biochemical reactions. The most significant of these interactions is the inhibition of both types of topoisomerases . It also interacts with topoisomerase I in a dose-dependent manner .

Cellular Effects

Aclarubicin Hydrochloride has a profound impact on various types of cells and cellular processes. It induces the formation of free radicals, cell apoptosis, and inhibits angiogenesis . It also has antimetastatic activity and inhibits the activity of chymotrypsin and the 20S proteasome .

Molecular Mechanism

The molecular mechanism of Aclarubicin Hydrochloride involves its interaction with DNA. The most important of these is the inhibition of topoisomerase II binding to DNA . It also interacts with topoisomerase I in a dose-dependent manner .

Temporal Effects in Laboratory Settings

It is known that it has a multifaceted mechanism of antitumor activity .

Metabolic Pathways

準備方法

Synthetic Routes and Reaction Conditions: Aclarubicin hydrochloride is synthesized through a series of complex chemical reactions. The initial step involves the fermentation of Streptomyces galilaeus to produce aclacinomycin. This is followed by extraction and purification processes, including chromatography .

Industrial Production Methods: In industrial settings, the production of aclarubicin hydrochloride involves large-scale fermentation of Streptomyces galilaeus. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

化学反応の分析

反応の種類: アクラルビシン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、化合物の酸素の添加または水素の除去を伴います。

還元: この反応は、化合物の水素の添加または酸素の除去を伴います。

一般的な試薬と条件:

酸化: 一般的な試薬には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 一般的な試薬には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります。 例えば、酸化によってキノンが生成される場合があり、還元によってアルコールが生成される場合があります .

4. 科学研究への応用

アクラルビシン塩酸塩は、次のような幅広い科学研究に用いられています。

化学: アントラサイクリン系抗生物質の作用機序を研究するためのモデル化合物として使用されます。

生物学: アントラサイクリン系抗生物質が細胞プロセスに与える影響を研究するために使用されます。

類似化合物との比較

Doxorubicin: Another anthracycline antibiotic used in cancer treatment.

Daunorubicin: Similar to doxorubicin, used in the treatment of leukemia.

Epirubicin: A derivative of doxorubicin with a similar mechanism of action.

Uniqueness: Aclarubicin hydrochloride is unique in its ability to inhibit both topoisomerase I and II, whereas other anthracyclines primarily target topoisomerase II. This dual inhibition may contribute to its enhanced efficacy in certain cancer treatments .

生物活性

Aclarubicin hydrochloride, an anthracycline antibiotic derived from Streptomyces galilaeus, exhibits significant biological activity primarily as an antineoplastic agent. This compound is utilized in the treatment of various malignancies, including acute non-lymphoblastic leukemia, breast cancer, and pancreatic ductal adenocarcinoma (PDAC). Its mechanisms of action involve intercalation into DNA and inhibition of topoisomerases, leading to disrupted DNA replication and cellular apoptosis.

Aclarubicin exerts its cytotoxic effects through several mechanisms:

- Intercalation into DNA : Aclarubicin binds to DNA strands, disrupting the double helix structure and inhibiting the function of topoisomerase II, an enzyme essential for DNA replication and transcription .

- Histone Eviction : Unlike doxorubicin, which induces DNA breaks, aclarubicin primarily causes chromatin damage by evicting histones from heterochromatin regions marked by H3K27me3. This unique mechanism contributes to its cytotoxicity without the typical side effects associated with other anthracyclines .

- Induction of Apoptosis : Studies have shown that aclarubicin activates apoptotic pathways in cancer cells, as evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP), a marker of apoptosis .

Efficacy in Cancer Treatment

Recent research highlights the superior efficacy of aclarubicin compared to other chemotherapeutic agents. In a study involving patient-derived low-passage PDAC cell lines, aclarubicin demonstrated potent antitumor activity at doses lower than peak serum concentrations typically observed during treatment. The drug was particularly effective in combination with gemcitabine, showing synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .

Comparative Antitumor Activity

The following table summarizes the comparative antitumor activity of aclarubicin against other chemotherapeutic agents in various studies:

| Drug | Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|---|

| Aclarubicin | PC25 | 0.5 | High |

| Doxorubicin | PC25 | 2.0 | Moderate |

| Gemcitabine | PC25 | 1.0 | Low |

| Aclarubicin + Gemcitabine | PC25 | 0.2 | Synergistic |

| Aclarubicin | BXPC-3 | 0.3 | High |

| Doxorubicin | BXPC-3 | 1.5 | Moderate |

Case Studies and Clinical Applications

Aclarubicin has been investigated in various clinical settings:

- Acute Non-Lymphoblastic Leukemia : In clinical trials, patients receiving aclarubicin as part of combination therapy showed improved remission rates compared to those treated with standard regimens alone.

- Breast Cancer : Aclarubicin has been used effectively in treating advanced breast cancer, particularly in cases resistant to first-line therapies.

- Pancreatic Cancer : The combination of aclarubicin with gemcitabine has shown promise in enhancing treatment efficacy for PDAC patients who typically exhibit resistance to conventional therapies .

Side Effects and Toxicity

While aclarubicin is associated with reduced cardiotoxicity compared to other anthracyclines like doxorubicin, it can still cause adverse effects such as nausea, vomiting, and myelosuppression. These side effects necessitate careful monitoring during treatment .

特性

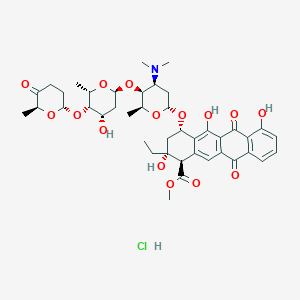

IUPAC Name |

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H53NO15.ClH/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29;/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3;1H/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSMIBXCRZTVML-PCCPLWKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H54ClNO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046658 | |

| Record name | Aclarubicin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

848.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75443-99-1 | |

| Record name | 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-L-lyxo-hexopyranosyl]-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-, methyl ester, hydrochloride (1:1), (1R,2R,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75443-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aclarubicin hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075443991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aclarubicin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-l-lyxo-hexopyranosyl]-3-(dimethylamino)-α-l-lyxo-hexopyranosyl]oxy]-, methyl ester, hydrochloride, [1R-(1α,2β,4β)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACLARUBICIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/501948RI66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。